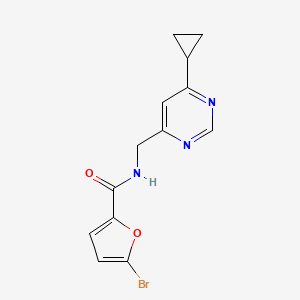![molecular formula C28H28N4O6S B2532525 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-87-4](/img/no-structure.png)
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” has a molecular formula of C28H28N4O6S, an average mass of 548.610 Da, and a monoisotopic mass of 548.172974 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrimidoquinoline core, a dimethoxyphenyl group, a dimethyl group, a nitrobenzyl group, and a thio group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Multicomponent Reaction Synthesis : This compound can be synthesized through a multicomponent reaction involving bis(sulfanediyl))bis(6-aminopyrimidin-4(1H)-ones), dimedone, and appropriate aromatic aldehydes. Such synthesis demonstrates the compound's versatility in forming chemical bonds with different groups, expanding its potential applications in various chemical reactions (Diab et al., 2021).
Condensation Reactions : It can be produced via one-pot condensation reactions, indicating its reactivity and potential utility in developing various substituted derivatives. Such reactions typically involve combining 2-substituted 6-aminopyrimidin-4(3H)-ones with other compounds like aromatic aldehydes (Harutyunyan et al., 2019).
Potential Biological Activities
DNA Interactions and Photocleavage : Certain derivatives of pyrimido[4,5-b]quinolines, similar in structure to the compound , have shown the ability to interact with DNA and exhibit photocleavage properties under UV light. This suggests potential applications in molecular biology and biochemistry, particularly in studying DNA interactions and damage mechanisms (Ragheb et al., 2022).
Antioxidant Properties : Some derivatives have been studied for their antioxidant properties. This indicates that the compound or its derivatives might have potential as antioxidants, which could be relevant in pharmacology or as protective agents against oxidative stress (Ismaili et al., 2008).
Catalysis and Material Science
- Use in Metal-Organic Frameworks (MOFs) : Derivatives of this compound can be incorporated into MOFs, highlighting their potential in catalysis and material science. These applications could range from facilitating chemical reactions to developing new materials with unique properties (Sepehrmansouri et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
537044-87-4 |
|---|---|
Produktname |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
Molekularformel |
C28H28N4O6S |
Molekulargewicht |
548.61 |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28N4O6S/c1-28(2)12-18-23(19(33)13-28)22(16-7-10-20(37-3)21(11-16)38-4)24-25(29-18)30-27(31-26(24)34)39-14-15-5-8-17(9-6-15)32(35)36/h5-11,22H,12-14H2,1-4H3,(H2,29,30,31,34) |
InChI-Schlüssel |
QDBCJMIWQYYYJT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



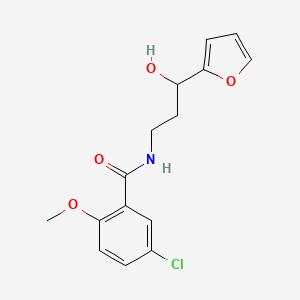
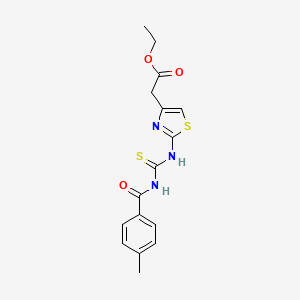
![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

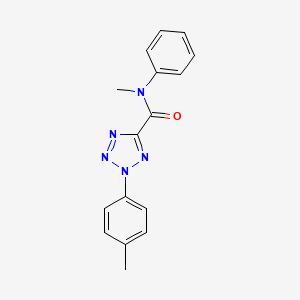
![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)
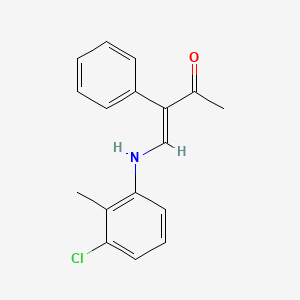
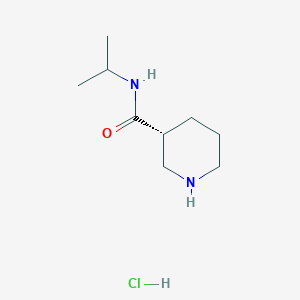
![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)
